molecular formula C18H16ClN5O2 B1212106 6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 124423-85-4

6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one

カタログ番号: B1212106
CAS番号: 124423-85-4
分子量: 369.8 g/mol
InChIキー: XEHRMBYHHRYWET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and pharmacological properties based on diverse sources.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC18H16ClN5O2
Molecular Weight369.805 g/mol
Density1.63 g/cm³
Boiling Point628.5 °C at 760 mmHg
Flash Point333.9 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and oxadiazole moieties into the imidazoquinoxaline framework. Specific methodologies may vary, but they often include the formation of intermediates that are subsequently cyclized and chlorinated to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related imidazoquinoxaline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

  • Cell Line Studies : The compound was evaluated against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
  • Mechanism of Action : Preliminary investigations suggest that these compounds may act as Topoisomerase I inhibitors, disrupting DNA replication and leading to apoptosis in cancer cells .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been documented. In studies utilizing the maximal electroshock (MES) test model in mice:

  • Compounds exhibited varying degrees of anticonvulsant activity compared to standard drugs such as carbamazepine.
  • Some derivatives demonstrated significant protective effects against induced seizures at doses ranging from 30 to 300 mg/kg .

Study 1: Anticancer Efficacy

In a study evaluating a series of quinoxaline derivatives, it was found that compounds closely related to this compound showed promising results in inhibiting tumor growth in vivo. The most effective compounds led to tumor growth inhibition rates exceeding 40% at therapeutic doses .

Study 2: Anticonvulsant Evaluation

A separate investigation assessed the anticonvulsant activity of several imidazoquinoxaline derivatives using the MES test. The results indicated that specific modifications in the structure significantly affected their efficacy. Compounds with similar structural features to the target compound were noted for their enhanced activity compared to traditional anticonvulsants .

科学的研究の応用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and oxadiazole moieties into the imidazoquinoxaline framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one against various pathogens. The compound was evaluated for its efficacy against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans.

Key Findings :

  • The compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating its potential as an antituberculosis agent .
  • It demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Antiviral Potential

In addition to its antibacterial properties, there is ongoing research into the antiviral potential of similar compounds within this class. Compounds structurally related to this imidazoquinoxaline derivative have shown promise as inhibitors of viral integrases, suggesting a pathway for developing antiviral therapies .

Study 1: Antimicrobial Screening

A study published in RSC Advances detailed the synthesis of various derivatives of imidazoquinoxaline compounds, including the one . The derivatives were screened for antimicrobial activity against a range of pathogens. The results indicated that certain derivatives displayed enhanced activity due to structural modifications that improved their interaction with microbial targets .

CompoundMIC (µg/mL)Activity Against
6d6.25Mycobacterium smegmatis
6e12.5Pseudomonas aeruginosa
7a25Staphylococcus aureus

Study 2: Structural Activity Relationship

Another investigation focused on the structural activity relationship (SAR) of related compounds showed that modifications at specific positions significantly influenced biological activity. This study emphasized the importance of electron-withdrawing groups in enhancing antimicrobial efficacy .

特性

IUPAC Name

6-chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-9(2)24-14-11(19)4-3-5-12(14)23-8-20-13(15(23)18(24)25)16-21-17(26-22-16)10-6-7-10/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHRMBYHHRYWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=C2Cl)N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154373
Record name U 79098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124423-85-4
Record name U 79098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 79098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。